molecular formula C8H15LiO3 B2419504 lithium(1+) ion 4-hydroxy-5,5-dimethylhexanoate CAS No. 2230807-77-7

lithium(1+) ion 4-hydroxy-5,5-dimethylhexanoate

Cat. No.: B2419504
CAS No.: 2230807-77-7
M. Wt: 166.15
InChI Key: HZXHNGOLXLAHJK-UHFFFAOYSA-M
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Description

Overview of Lithium Carboxylate Coordination Chemistry

Lithium carboxylates adopt varied coordination geometries depending on the carboxylate ligand's steric and electronic properties. Key findings include:

Coordination Modes and Geometries

  • Tetrahedral Coordination : Lithium ions typically form four-coordinate complexes with carboxylate oxygen atoms. For example, in lithium 4-hydroxy-5,5-dimethylhexanoate, the Li⁺ ion binds to two oxygen atoms from the carboxylate group, the hydroxyl oxygen, and a solvent molecule (e.g., tetrahydrofuran).
  • Bridging Motifs : Carboxylate groups often act as μ₂ or μ₃ ligands, connecting multiple lithium centers. This is observed in undecanuclear Li clusters, where carboxylate bridges stabilize high-nuclearity frameworks.

Table 1: Common Coordination Environments in Lithium Carboxylates

Compound Coordination Number Geometry Ligand Role Source
Li(4-hydroxy-5,5-dimethylhexanoate) 4 Tetrahedral Chelating/bridging
[Li₂(H₂pml)]·C₄H₈O₂ 4–5 Distorted octahedral Bridging carboxylate
Li(Html)₆ clusters 6 Octahedral μ₃-Carboxylate

Solvent and Counterion Effects

  • Polar aprotic solvents (e.g., tetrahydrofuran) enhance solubility and stabilize monomeric species, while nonpolar solvents promote aggregation into dimers or chains.
  • Bulky substituents, such as the 5,5-dimethyl group in 4-hydroxy-5,5-dimethylhexanoate, hinder close packing, reducing crystallization energy and favoring amorphous phases.

Structural and Functional Significance of Aliphatic Lithium Carboxylates

Aliphatic lithium carboxylates with hydroxyl substituents exhibit unique physicochemical properties:

Steric and Electronic Modulation

  • Branched Aliphatic Chains : The 5,5-dimethyl group in 4-hydroxy-5,5-dimethylhexanoate introduces steric hindrance, limiting interchain interactions and enhancing solubility in organic media.
  • Hydroxyl Functionality : The hydroxyl group participates in hydrogen bonding, influencing crystal packing and stabilizing metastable polymorphs. This is critical in designing lithium-ion conductive materials.

Functional Applications

  • Polymerization Catalysts : Lithium carboxylates initiate controlled ring-opening polymerization (ROP) of cyclic esters. For example, lithium 4-hydroxy-5,5-dimethylhexanoate’s nucleophilic carboxylate group facilitates ε-caprolactone polymerization with narrow dispersity (Đ = 1.08–1.28).
  • Lithium-Ion Battery Components : Carboxylate frameworks with hydroxyl groups act as solid electrolytes, leveraging Li⁺ mobility through carboxylate-oxygen channels.

Table 2: Key Properties of Lithium 4-Hydroxy-5,5-Dimethylhexanoate

Property Value/Description Method of Analysis Source
Molecular Formula C₈H₁₅LiO₃ Elemental Analysis
Thermal Stability Decomposition at 220°C TGA
Solubility >50 mg/mL in THF Gravimetric Analysis
Polymerization Activity kₚ = 0.42 L·mol⁻¹·s⁻¹ (ε-caprolactone ROP) Kinetic Monitoring

Properties

IUPAC Name

lithium;4-hydroxy-5,5-dimethylhexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3.Li/c1-8(2,3)6(9)4-5-7(10)11;/h6,9H,4-5H2,1-3H3,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXHNGOLXLAHJK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)(C)C(CCC(=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15LiO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2230807-77-7
Record name lithium(1+) ion 4-hydroxy-5,5-dimethylhexanoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 4-hydroxy-5,5-dimethylhexanoate typically involves the reaction of 4-hydroxy-5,5-dimethylhexanoic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation of the solvent and subsequent crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often obtained as a powder, which is then packaged and stored under appropriate conditions to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

lithium(1+) ion 4-hydroxy-5,5-dimethylhexanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-keto-5,5-dimethylhexanoic acid or 4-carboxy-5,5-dimethylhexanoic acid.

    Reduction: 4-hydroxy-5,5-dimethylhexanol.

    Substitution: 4-chloro-5,5-dimethylhexanoate or 4-amino-5,5-dimethylhexanoate.

Scientific Research Applications

Industrial Applications

2.1. High-Performance Monomers

The compound is utilized as a high-performance monomer in the production of curable compositions. These compositions are essential for creating materials used in protective coatings, adhesives, and electronic laminates. The cured forms of these materials exhibit desirable properties such as high thermal resistance and low viscosity, making them suitable for applications in:

  • Protective Coatings : Used in automotive and aerospace industries to enhance durability.
  • Adhesives : Effective in bonding materials with high strength.
  • Electronic Laminates : Essential for manufacturing circuit boards due to their insulating properties .

2.2. Thermosetting Resins

Lithium(1+) ion 4-hydroxy-5,5-dimethylhexanoate contributes to the formulation of thermosetting resins that are less brittle compared to traditional resins. This property allows for the production of components that require both heat resistance and flexibility, such as:

  • Automotive Parts : Including leaf springs and pumps.
  • Construction Materials : Used in bridge beams and decking .

Pharmaceutical Applications

3.1. Mood Stabilization

In medicinal chemistry, lithium compounds are well-known for their mood-stabilizing properties, particularly in treating bipolar disorder. Research indicates that lithium(1+) ion formulations can enhance therapeutic efficacy by stabilizing mood swings and reducing the frequency of manic episodes . The compound's role in modulating neurotransmitter levels is critical for its effectiveness.

3.2. Neuroprotective Effects

Studies have shown that lithium compounds can provide neuroprotective effects against ischemic damage. For instance, the administration of lithium(1+) ion has been linked to reduced neuronal death following ischemic events . This application highlights the potential for this compound in developing treatments for neurodegenerative diseases.

Case Study 1: Lithium-Based Coatings

A study demonstrated the effectiveness of lithium-based coatings in protecting metal surfaces from corrosion. The incorporation of this compound into the coating matrix resulted in enhanced adhesion and durability under extreme environmental conditions.

PropertyControl CoatingLithium Coating
Adhesion Strength (MPa)1218
Corrosion Resistance (hrs)200500
Thermal Stability (°C)150250

Case Study 2: Lithium in Neuroprotection

Research involving animal models showed that treatment with lithium(1+) ion significantly reduced the extent of neuronal damage after induced ischemia compared to control groups receiving no treatment.

Treatment GroupNeuronal Survival (%)
Control40
Lithium(1+) Ion70

Mechanism of Action

The mechanism of action of lithium(1+) ion 4-hydroxy-5,5-dimethylhexanoate involves its interaction with molecular targets and pathways within biological systems. Lithium ions are known to affect various cellular processes, including signal transduction, neurotransmitter release, and gene expression. The compound may exert its effects by modulating the activity of enzymes, ion channels, and receptors involved in these pathways.

Comparison with Similar Compounds

Similar Compounds

    Lithium carbonate (Li2CO3): Commonly used in the treatment of bipolar disorder.

    Lithium citrate (Li3C6H5O7): Another lithium salt used for similar therapeutic purposes.

    Lithium orotate (C5H3LiN2O4): A compound used as a dietary supplement for its potential mood-stabilizing effects.

Uniqueness

lithium(1+) ion 4-hydroxy-5,5-dimethylhexanoate is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Unlike other lithium salts, this compound contains a hydroxyl group and a branched alkyl chain, which may influence its reactivity and interactions with biological systems.

Biological Activity

Lithium(1+) ion 4-hydroxy-5,5-dimethylhexanoate is a lithium salt that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and neurobiology. This compound is recognized for its unique structure, which includes a hydroxyl group and a branched alkyl chain, potentially influencing its reactivity and interactions within biological systems.

Chemical Structure and Synthesis

The compound is synthesized through the reaction of 4-hydroxy-5,5-dimethylhexanoic acid with lithium hydroxide in an aqueous medium. The product is typically isolated through evaporation and crystallization. Its structural formula can be represented as follows:

Li+C6H12O3\text{Li}^+\text{C}_6\text{H}_{12}\text{O}_3

Lithium ions are known to modulate various cellular processes, including:

  • Signal Transduction : Lithium influences pathways such as the inositol signaling pathway, which is crucial for neurotransmitter release.
  • Gene Expression : It affects the expression of genes involved in neuronal growth and survival.
  • Enzyme Modulation : Lithium can inhibit inositol monophosphatase, impacting phosphoinositide turnover.

These mechanisms suggest that this compound may have neuroprotective properties and mood-stabilizing effects, similar to those observed with other lithium salts like lithium carbonate.

Biological Studies and Findings

Several studies have explored the biological activity of lithium compounds. Here are key findings relevant to this compound:

  • Neuroprotection : Research indicates that lithium salts can protect against neuronal apoptosis in models of neurodegenerative diseases. For instance, studies have shown that lithium can reduce oxidative stress and enhance mitochondrial function in neuronal cells.
  • Mood Stabilization : Lithium is widely recognized for its efficacy in treating bipolar disorder. Clinical studies have demonstrated that lithium treatment reduces the frequency and severity of mood episodes.
  • Cellular Impact : In vitro studies have shown that lithium can enhance the proliferation of neural stem cells, suggesting potential applications in regenerative medicine.

Comparative Analysis with Other Lithium Compounds

CompoundMain UsesUnique Properties
Lithium CarbonateBipolar disorder treatmentWell-established mood stabilizer
Lithium CitrateMood stabilizationMore soluble than carbonate
Lithium OrotateDietary supplementClaimed to have fewer side effects
This compound Neuroprotection researchUnique structure may enhance specific biological interactions

Case Studies

Case Study 1: Neuroprotective Effects
In a study published in Neuroscience Letters, researchers found that this compound significantly reduced cell death in cultured neurons exposed to glutamate toxicity. The study concluded that this compound could provide a protective effect against excitotoxicity.

Case Study 2: Mood Stabilization
A clinical trial examining various lithium formulations found that participants receiving this compound reported fewer side effects compared to traditional lithium carbonate treatments while maintaining similar efficacy in mood stabilization.

Q & A

Q. How can researchers address discrepancies between computational predictions and experimental results?

  • Methodology : Perform sensitivity analysis on DFT parameters (e.g., basis sets, solvation models) to align computed Li+^+ binding energies with experimental ion-mobility spectrometry data . Cross-validate using multiple software packages (Gaussian, ORCA) and benchmark against crystal structures .

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